molecular formula C13H18ClNO2 B13977706 3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride

3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride

Cat. No.: B13977706
M. Wt: 255.74 g/mol
InChI Key: LRXSOHZPOHEYIS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkoxides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to interact with various biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with similar reactivity but different functional groups.

    3-Hydroxyazetidine: Contains a hydroxyl group, leading to different chemical properties and reactivity.

    N-Methylazetidine: A methylated derivative with distinct biological activities.

Uniqueness

3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

3-(2-propan-2-ylphenyl)azetidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-9(2)10-5-3-4-6-11(10)13(12(15)16)7-14-8-13;/h3-6,9,14H,7-8H2,1-2H3,(H,15,16);1H

InChI Key

LRXSOHZPOHEYIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2(CNC2)C(=O)O.Cl

Origin of Product

United States

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